molecular formula C13H17BrFNO2 B1474935 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine CAS No. 1825390-44-0

4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine

Cat. No.: B1474935
CAS No.: 1825390-44-0
M. Wt: 318.18 g/mol
InChI Key: NXONIVOAMHBOLK-UHFFFAOYSA-N
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Description

The compound has a molecular formula of C13H17BrFNO2 and a molecular weight of 318.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine typically involves the reaction of 4-bromo-3-fluorophenol with 3-chloropropylmorpholine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the phenoxide ion attacks the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: The compound can be reduced to modify its functional groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted morpholine derivatives, while oxidation and reduction can introduce or modify functional groups on the aromatic ring or the morpholine moiety.

Scientific Research Applications

4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor modulation. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-fluorodiphenyl ether
  • 1-Bromo-3-(4-fluorophenoxy)propan-2-one

Uniqueness

4-[3-(4-Bromo-3-fluorophenoxy)propyl]morpholine is unique due to its specific combination of a bromine and fluorine-substituted phenoxy group attached to a morpholine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[3-(4-bromo-3-fluorophenoxy)propyl]morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrFNO2/c14-12-3-2-11(10-13(12)15)18-7-1-4-16-5-8-17-9-6-16/h2-3,10H,1,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXONIVOAMHBOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCOC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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